molecular formula C11H13N3O2 B3079537 6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione CAS No. 1071320-81-4

6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B3079537
CAS No.: 1071320-81-4
M. Wt: 219.24 g/mol
InChI Key: PGQOPOZRKLAWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione is a chemical reagent designed for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. This compound is of significant interest in investigative oncology and biochemistry. Its core research value is derived from its structural relation to the 2,3-dihydrophthalazine-1,4-dione class of compounds, which have demonstrated potent anti-neoplastic activity in scientific studies. Research on these related molecules has shown cytotoxicity against the growth of various human and murine tumor cell lines, including leukemia cells and solid tumors such as colon adenocarcinoma . The proposed mechanism of action for this chemical family involves the inhibition of nucleic acid synthesis. In studies on L1210 lymphoid leukemia cells, similar agents were found to inhibit the de novo purine biosynthesis pathway, specifically targeting the enzymes IMP dehydrogenase and PRPP amido transferase . Secondary sites of inhibition include dihydrofolate reductase and thymidylate synthetase, leading to a subsequent reduction in specific dNTP levels (dATP and dCTP) and ultimately disrupting DNA replication and cell proliferation . Researchers can utilize this compound as a tool to further explore the mechanisms of purine metabolism inhibition and its cytotoxic effects in various experimental models of cancer.

Properties

IUPAC Name

6-(propylamino)-2,3-dihydrophthalazine-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-5-12-7-3-4-8-9(6-7)11(16)14-13-10(8)15/h3-4,6,12H,2,5H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQOPOZRKLAWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC2=C(C=C1)C(=O)NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Step 1: Phthalic anhydride reacts with propylamine to form an intermediate.

    Step 2: The intermediate undergoes cyclization to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The propylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permangan

Biological Activity

6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione is a derivative of the 2,3-dihydrophthalazine-1,4-dione scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential as a therapeutic agent in various diseases, owing to its interaction with multiple biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of mono-ADP-ribosyltransferases (PARPs), specifically PARP10 and PARP15. These enzymes are involved in cellular processes such as DNA repair and apoptosis. The compound has been shown to exhibit potent inhibitory effects with IC50 values in the range of 130-160 nM against PARP10 and low micromolar activity against PARP15 .

Anticancer Activity

Research indicates that derivatives of 2,3-dihydrophthalazine-1,4-dione, including this compound, can induce apoptosis in cancer cells by inhibiting PARP10. This action leads to the accumulation of DNA damage and subsequent cell death. In vitro studies have demonstrated that these compounds can rescue cells from PARP10-induced apoptosis .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that 5-amino derivatives of 2,3-dihydrophthalazine-1,4-dione exhibit significant activity against various bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. The presence of the alkylated phthalazine moiety is crucial for this antimicrobial activity .

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence that this compound may possess neuroprotective properties. Preliminary investigations suggest that it could modulate neurotransmitter systems and may serve as a potential treatment for neurodegenerative diseases .

Case Studies

StudyFindings
Anticancer Activity The compound was effective in inducing apoptosis in cancer cell lines via PARP inhibition .
Antimicrobial Effects Demonstrated significant inhibition against S. aureus and C. albicans with MIC values indicating strong antimicrobial potential .
Neuroprotection Suggested modulation of neurotransmitter systems; further research needed to confirm efficacy .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity:
Research has indicated that derivatives of 2,3-dihydrophthalazine-1,4-dione show significant antimicrobial properties. For instance, compounds synthesized from the reaction of 5-amino-2,3-dihydrophthalazine-1,4-dione with organophosphorus reagents demonstrated effectiveness against various bacterial and fungal strains .

2. Anticancer Properties:
Recent studies have identified 6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione as a promising scaffold for developing inhibitors targeting poly-ADP-ribose polymerases (PARPs), particularly PARP10 and PARP15. These enzymes are implicated in cellular processes such as DNA repair and apoptosis. The cyclobutyl derivative of this compound showed potent activity in rescuing cells from PARP10-induced apoptosis with IC50 values in the range of 130-160 nM .

3. Neuropharmacological Effects:
The compound's structural similarities to known neuroactive agents suggest potential applications in treating neurological disorders. Preliminary investigations into its affinities for serotonin receptors indicate possible anxiolytic or antidepressant effects .

Case Study 1: Antimicrobial Efficacy

A study involving the synthesis of various derivatives from 5-amino-2,3-dihydrophthalazine-1,4-dione revealed that certain modifications enhanced antimicrobial activity against resistant strains of bacteria. The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Case Study 2: PARP Inhibition

In a recent investigation into the role of PARP10 in cancer cell survival, researchers designed analogues of this compound that selectively inhibited this enzyme. The study highlighted the potential for these compounds to serve as dual inhibitors for PARP10 and PARP15, providing a novel approach to cancer therapy by targeting apoptotic pathways .

Data Tables

Compound Biological Activity IC50 (nM) Notes
Cyclobutyl derivative of this compoundPARP10 Inhibition130-160Most potent reported to date
Derivative A (from Luminol)Antimicrobial<50Effective against resistant strains
Derivative BNeuropharmacologicalTBDPotential anxiolytic effects

Comparison with Similar Compounds

PARP10/PARP15 Dual Inhibition

  • Key Compounds : Derivatives such as 8a , 8h , and 8l (6-substituted dihydrophthalazine-diones) exhibit dual inhibition of PARP10 and PARP15, with IC50 values ranging from 150–400 nM. These compounds demonstrate cellular penetration and anti-apoptotic effects in vitro .
  • Comparison: The propylamino group in 6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione may mimic the C-6 substituents (e.g., methyl, ethyl) of these analogs. However, the longer alkyl chain could alter binding affinity or selectivity.

Anticonvulsant Activity

  • Key Compounds : Triazole-substituted derivatives (e.g., 6a–y ) show potent activity in pentylenetetrazole (PTZ) and maximal electroshock (MES) models. For example, compound 6f achieved 80% seizure protection at 30 mg/kg .
  • Comparison: The absence of a triazole moiety in this compound may reduce anticonvulsant efficacy, as heterocyclic substituents are critical for activity in this class .

Antimicrobial Activity

  • Key Compound : QCT7 (2-(3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-dione) exhibits MIC values of 3 µg/mL against E. coli and S. aureus .
  • Comparison: The propylamino group may enhance membrane permeability compared to QCT7’s chlorophenyl-quinazolinone substituent, but this requires empirical validation .

Physicochemical Properties

Compound Substituent Solubility Key Application Reference
6-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol) -NH2 Low in water Chemiluminescence
6-Diethylamino-2,3-dihydrophthalazine-1,4-dione -N(Et)2 Moderate (organic solvents) PARP inhibition
This compound -NHCH2CH2CH3 Likely higher lipophilicity Hypothesized: PARP/anticancer

Chemiluminescence

  • Luminol (5-amino-2,3-dihydrophthalazine-1,4-dione) is a benchmark chemiluminescent agent, with intensity pH-dependent (maximal at pH 9–10) .

Cytotoxicity

  • Parent Compound : Unsubstituted 2,3-dihydrophthalazine-1,4-dione shows cytotoxicity against leukemia (Tmolt3) and HeLa-S3 cells (IC50 ~10 µM) .
  • Comparison: Alkylamino substituents (e.g., propylamino) could enhance cellular uptake and potency, as seen in PARP inhibitors .

Q & A

Q. What are the established synthetic methodologies for 6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione?

The synthesis typically involves multi-step reactions, including condensation of phthalic anhydride derivatives with propylamine under controlled conditions. Key steps include refluxing in solvents like n-butanol, optimizing temperature (e.g., 80–120°C), and using catalysts (e.g., acid/base catalysts) to enhance reaction efficiency. For example, analogous phthalazinone derivatives are synthesized via nucleophilic substitution or cyclization reactions, with purity ensured by recrystallization or column chromatography .

Q. How can researchers characterize the structural and chemical properties of this compound?

Methodological approaches include:

  • Spectroscopic analysis : NMR (¹H/¹³C) to confirm proton environments and substituent positions, FT-IR for functional group identification.
  • Chromatographic techniques : HPLC or GC-MS to assess purity and quantify by-products.
  • Thermal analysis : DSC/TGA to study stability and decomposition profiles. Cross-referencing computational predictions (e.g., DFT calculations) with experimental data enhances accuracy .

Q. What pharmacological activities are associated with phthalazine-1,4-dione derivatives?

Phthalazinones are explored for anticonvulsant, anticancer, and enzyme inhibitory activities. For example, 6-alkoxy derivatives exhibit anticonvulsant effects in rodent models via GABAergic modulation. Researchers should employ:

  • In vitro assays : Enzyme inhibition (e.g., carbonic anhydrase) or receptor-binding studies.
  • In vivo models : Seizure induction (e.g., pentylenetetrazole tests) with dose-response profiling .

Advanced Research Questions

Q. How can experimental conditions be optimized to improve yield and minimize by-products?

Utilize statistical experimental design (e.g., factorial design or response surface methodology) to systematically vary parameters like solvent polarity, temperature, and catalyst loading. For instance, a 2³ factorial design can identify interactions between variables, reducing trial-and-error approaches. Computational tools (e.g., quantum chemical reaction path searches) further narrow optimal conditions .

Q. What reactor designs are suitable for scaling up synthesis while maintaining reaction efficiency?

Continuous-flow microreactors or microdroplet systems enable precise control of mixing and heat transfer, enhancing reproducibility. For example, microdroplet synthesis of analogous phthalazinones achieved higher yields (e.g., 20–30% improvement) compared to batch reactors due to rapid kinetics and reduced side reactions .

Q. How should researchers address contradictions in biological activity data across studies?

  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ variability due to assay protocols).
  • Replication : Standardize cell lines, animal models, and dosing regimens.
  • Mechanistic studies : Use knock-out models or isotopic labeling to isolate pathways .

Q. What computational strategies predict the compound’s reactivity and interactions?

Combine density functional theory (DFT) for transition-state analysis and molecular dynamics (MD) simulations to study solvent effects. Software like Gaussian or ORCA can model reaction pathways, while docking tools (AutoDock) predict target binding affinities. Validate predictions with experimental kinetics (e.g., rate constants) .

Q. Which separation techniques are effective for purifying derivatives with structural similarities?

  • Membrane separation : Nanofiltration for molecular weight-based isolation.
  • Chromatography : Reverse-phase HPLC with gradient elution to resolve polar/nonpolar analogs.
  • Crystallization : Solvent screening (e.g., ethanol/water mixtures) to exploit solubility differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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